molecular formula C8H12N2O3 B6603291 methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate CAS No. 2649053-78-9

methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate

Cat. No.: B6603291
CAS No.: 2649053-78-9
M. Wt: 184.19 g/mol
InChI Key: FFPUSNXKJZHDJL-UHFFFAOYSA-N
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Description

Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound It belongs to the imidazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of N-alkylated imidazole derivatives.

Scientific Research Applications

Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring is known to interact with metal ions, which can be crucial for its biological activity. The pathways involved often include inhibition of key metabolic enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-4-carboxylate
  • Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-3-carboxylate
  • Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-2-carboxylate

Uniqueness

Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. The position of the carboxylate group plays a significant role in its chemical behavior and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 5-ethyl-3-hydroxy-2-methylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-4-6-7(8(11)13-3)10(12)5(2)9-6/h12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPUSNXKJZHDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C(=N1)C)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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